![molecular formula C22H22O9 B14614907 Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate CAS No. 57649-26-0](/img/structure/B14614907.png)
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is a complex organic compound characterized by its unique bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes reduction, bromination, cyclization, dehydrobromination, and epoxidation . Strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators in the ring-opening polymerization .
Industrial Production Methods
the use of controlled ring-opening polymerization techniques and strong Lewis acids suggests that industrial-scale production would require precise control over reaction conditions and the use of specialized equipment .
化学反応の分析
Types of Reactions
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzyloxy and phenylmethoxycarbonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids (e.g., antimony pentafluoride), thionyl chloride, and pyridine . Reaction conditions often involve low temperatures and specific solvents such as dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyacetals with varying molecular weights and structural configurations .
科学的研究の応用
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate has several scientific research applications:
作用機序
The mechanism of action for benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate involves its ability to undergo ring-opening polymerization. This process is initiated by strong Lewis acids, leading to the formation of polyacetals with specific structural configurations . The molecular targets and pathways involved in this process are primarily related to the reactivity of the bicyclic acetal structure and the functional groups present .
類似化合物との比較
Similar Compounds
4(a)-Benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane: Similar in structure but with a cyano group instead of the phenylmethoxycarbonyloxy group.
3(e)-Benzyloxy-4(a)-methoxy-6,8-dioxabicyclo[3.2.1]octane: Differing in the position and type of substituents.
Uniqueness
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is unique due to its specific combination of functional groups and its potential for creating structurally well-defined polymers with physiological activities .
特性
CAS番号 |
57649-26-0 |
|---|---|
分子式 |
C22H22O9 |
分子量 |
430.4 g/mol |
IUPAC名 |
benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate |
InChI |
InChI=1S/C22H22O9/c23-17-18(30-21(24)27-11-14-7-3-1-4-8-14)16-13-26-20(29-16)19(17)31-22(25)28-12-15-9-5-2-6-10-15/h1-10,16-20,23H,11-13H2 |
InChIキー |
ITMZNFHKZRDUHH-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)OCC3=CC=CC=C3)O)OC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


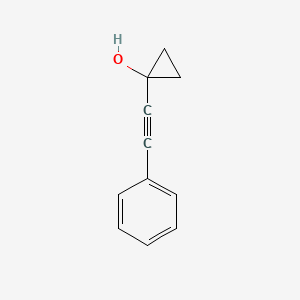
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
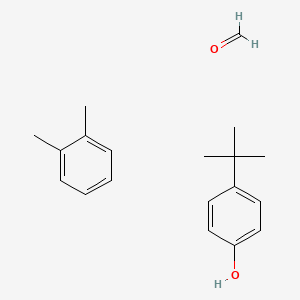
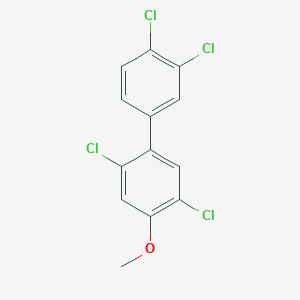
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
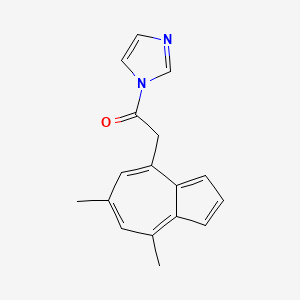
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
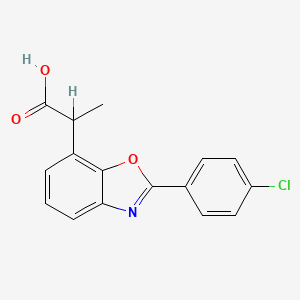
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
